Silychristin B

Vue d'ensemble

Description

Silychristin B is a natural product and one of the constituents of silymarin, the standardized, active extract of the fruit of milk thistle, Silybum marianum . It is the second most abundant constituent in silymarin, after silybin . Silymarin is a complex mixture of bioactive flavonolignans, which are known for their hepatoprotective, anti-proliferative, immunomodulatory, anti-inflammatory, and antioxidant properties .

Méthodes De Préparation

Silychristin B can be isolated from silymarin, which is obtained from the fruits of Silybum marianum through extraction with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The separation of this compound from other flavonolignans in silymarin can be achieved using high-performance liquid chromatography (HPLC) with a common C18 column . This method allows for the baseline separation of silychristin A, this compound, isosilychristin, and silydianin .

Analyse Des Réactions Chimiques

Enzymatic Acetylation at C-22

Lipase PS (from Pseudomonas cepacia) immobilized on diatomite catalyzes regioselective acetylation of silychristin B at the primary alcoholic group (C-22) using vinyl acetate as an acetyl donor. This reaction proceeds without diastereomeric discrimination between silychristin A and B .

Key Data:

| Substrate | Enzyme | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Lipase PS on diatomite | Acetone/vinyl acetate (9:1), 45°C, 300 h | 22-O-Acetyl-silychristin B | 70% |

Significance: The reaction preserves the stereochemical integrity of this compound while introducing a single acetyl group, enabling further selective modifications.

Peracetylation to Hexaacetyl-silychristin B

Peracetylation of this compound with acetic anhydride (Ac₂O) in ethyl acetate yields 3,5,7,15,19,22-hexa-O-acetyl-silychristin B. This fully protected derivative serves as a precursor for regioselective alcoholysis .

Key Data:

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Ac₂O, EtOAc, DMAP | RT, overnight | Hexaacetyl-silychristin B (3 ) | 52.6% |

Regioselective Alcoholysis of Hexaacetyl-silychristin B

Lipase-catalyzed alcoholysis selectively removes acetyl groups from hexaacetyl-silychristin B. Two enzymes demonstrated distinct regioselectivity:

Lipase PS on Diatomite

In methyl tert-butyl ether (MTBE)/n-butanol (9:1), lipase PS removes acetyl groups in the order: C-7 > C-5 > C-19, yielding triacetyl derivatives .

Key Products:

-

3,15,22-Tri-O-acetyl-silychristin B (6 ): 91.2% yield

-

3,15,19,22-Tetra-O-acetyl-silychristin B (5 ): 4.2% yield

Novozym 435

This enzyme preferentially removes acetyl groups at C-19 and C-5, producing penta- and tetraacetyl derivatives .

Key Products:

-

3,5,7,15,22-Penta-O-acetyl-silychristin B (7 ): 31.0% yield

-

3,5,15,22-Tetra-O-acetyl-silychristin B (8 ): 41.6% yield

Mechanistic Insight: The regioselectivity correlates with enzyme-substrate interactions at sterically accessible hydroxyls, independent of the C-10/C-11 stereochemistry .

Stereochemical Stability Under Reaction Conditions

Enzymatic reactions (acetylation/alcoholysis) do not alter the stereochemistry at C-10/C-11, confirming the stability of this compound’s diastereomeric configuration under these conditions .

Comparative Reactivity of this compound vs. A

While most studies use a natural 9:1 mixture of silychristin A/B, enzymatic reactions show no diastereomeric discrimination. For example:

Applications De Recherche Scientifique

Antioxidant Properties

Silychristin B exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the body's antioxidant defenses. A study demonstrated that this compound's antioxidant capacity is comparable to other flavonolignans, making it a valuable compound in mitigating oxidative damage in biological systems .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. In vitro studies revealed that this compound significantly reduced the production of inflammatory markers in various cell lines, suggesting its application in treating conditions like arthritis and other inflammatory disorders .

Hepatoprotective Mechanism

This compound is recognized for its hepatoprotective effects, particularly in conditions such as nonalcoholic fatty liver disease (NAFLD). Research indicates that it helps restore liver function by promoting cellular regeneration and reducing lipid accumulation in hepatocytes. A network pharmacology study highlighted this compound's role in modulating pathways associated with liver health, making it a candidate for further clinical investigation .

Renoprotective Effects

Emerging evidence suggests that this compound may also have protective effects on the kidneys. Studies have shown that it can mitigate renal damage in diabetic nephropathy by reducing oxidative stress and inflammation. Its ability to enhance protein synthesis and cellular repair mechanisms positions it as a potential therapeutic agent for kidney-related disorders .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This broad-spectrum activity suggests its potential use as a natural antimicrobial agent in treating infections or as a preservative in food products .

Cardiovascular Benefits

Research indicates that this compound may play a role in cardiovascular health by improving lipid profiles and reducing the risk of atherosclerosis. Its antioxidant and anti-inflammatory properties contribute to vascular health, potentially lowering the incidence of cardiovascular diseases .

Neurological Applications

There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect against neurodegenerative diseases by reducing oxidative stress and inflammation within the nervous system. This could open avenues for its use in conditions like Alzheimer's disease or Parkinson's disease .

Case Studies and Research Findings

Mécanisme D'action

Silychristin B exerts its effects through various molecular targets and pathways. It acts as a specific ligand for biological targets, following the “lock-and-key” concept . This compound has been shown to inhibit drug-metabolizing enzymes and modulate multidrug resistance activity . It also targets cellular pathways such as the MAPK, mTOR, β-catenin, and Akt pathways, and inhibits the gene expression of several apoptotic proteins and inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Silychristin B is one of several flavonolignans found in silymarin. Other similar compounds include silybin A and B, isosilybin A and B, silychristin A, and silydianin . Among these, silybin is the most abundant and the most studied flavonolignan . This compound is unique in its specific biological activities and its ability to act as a ligand for certain biological targets . The structural differences between these compounds result in variations in their biological activities and therapeutic potential .

Activité Biologique

Silychristin B, a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered attention for its diverse biological activities, particularly in the context of liver protection, antioxidant effects, and modulation of multidrug resistance. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is one of the key components of silymarin, a complex mixture of flavonolignans known for their hepatoprotective properties. It is structurally related to other compounds in the silymarin family, such as silybin A and B, and is recognized for its potential therapeutic effects against various diseases.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In various studies, it was found to inhibit oxidative stress markers and enhance cellular antioxidant defenses.

Key Findings:

- In a study comparing the antioxidant capacities of different silymarin components, this compound exhibited notable activity, although it was less potent than its derivatives such as 2,3-dehydrosilychristin A .

- The compound's effectiveness was quantified through cell-based assays that measured its ability to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 30 | Moderate antioxidant activity |

| 2,3-Dehydrosilychristin A | 10 | Stronger antioxidant |

| Silybin A | 20 | Comparable to this compound |

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and signaling pathways.

Research Insights:

- Studies have shown that this compound can reduce levels of TNF-α and IL-6 in human liver cells, indicating its potential role in managing inflammatory liver diseases .

- The compound has been linked to the inhibition of NF-κB signaling, a critical pathway in inflammation .

Modulation of Multidrug Resistance

One of the significant biological activities of this compound is its ability to modulate multidrug resistance in cancer cells.

Mechanism and Impact:

- This compound was found to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy. The IC50 value for this inhibition was reported to be around 100 nM .

- In experiments with doxorubicin-resistant cell lines, this compound enhanced the sensitivity to chemotherapy drugs when used in combination therapies .

Table 2: Effects on Multidrug Resistance

| Concentration (µM) | Sensitization Ratio |

|---|---|

| 10 | 1.2 |

| 20 | 4.0 |

| 50 | 6.5 |

Hepatoprotective Effects

This compound plays a crucial role in protecting liver cells from damage due to toxins and oxidative stress.

Clinical Relevance:

- Clinical studies have highlighted that administration of silymarin extracts containing this compound led to improved liver function tests in patients with chronic liver conditions .

- The compound's hepatoprotective mechanisms are attributed to its antioxidant properties and its ability to modulate liver enzyme activities.

Case Studies

- Chronic Hepatitis C Patients:

- Liver Cirrhosis Management:

Propriétés

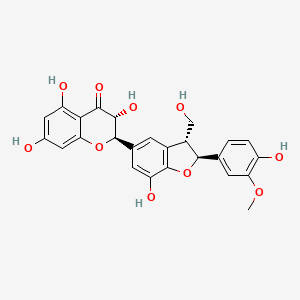

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIIPOXVWESJG-KEDVUCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858723 | |

| Record name | (-)-Silychristin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879325-58-3 | |

| Record name | (-)-Silychristin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.